N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine

AMPA receptor electrophysiology positive allosteric modulator

Low-impact ampakines (CX516, CX717) fail to block AMPA receptor desensitization or activate Gq-protein-coupled calcium signaling, leaving a critical gap in mechanistic studies. CX614 (CAS 871217-49-1) directly resolves this limitation. • Slows receptor deactivation 8.4-fold without altering agonist EC50, enabling clean dissection of desensitization mechanisms. • Reliably triggers InsP3-mediated ER calcium release in cortical neurons, a pathway inaccessible to low-impact ampakines. • Validated in Fragile X syndrome models for BDNF-mediated synaptic plasticity rescue. Supplied with full analytical documentation. Ships ambient globally.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 871217-49-1
Cat. No. B1284336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
CAS871217-49-1
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3
InChIKeyDWNVHCGNTDKNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CX614 Chemical Identity and Research Context


N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine (CAS 871217-49-1) is a synthetic organic compound most prominently known in the research literature as CX614, a high-impact, benzoxazine-class positive allosteric modulator (PAM) of AMPA-type ionotropic glutamate receptors [1][2]. Its molecular formula is C13H19NO with a molecular weight of 205.3 g/mol. The compound features a rigid benzoxazine core structure that distinguishes it from earlier benzamide-type ampakines and contributes to its high potency and unique interaction profile with the AMPA receptor ligand-binding domain [3].

1
High-impact AMPA receptor PAM probe Blocks desensitization, prolongs synaptic responses
2
Gq-protein/ER calcium signaling studies Activates secondary messenger cascade not induced by low-impact ampakines
3
Deactivation kinetics model Slows deactivation independently of agonist affinity, distinct from cyclothiazide

CX614: Why Generic Substitution Fails


Ampakines are not a functionally homogeneous class; they are categorized into distinct subclasses (e.g., high-impact vs. low-impact) that exhibit fundamentally different biophysical effects on AMPA receptor kinetics and downstream signaling [1]. CX614 (N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine) is a high-impact ampakine that potently blocks receptor desensitization and slows deactivation, leading to a substantial prolongation of synaptic responses [2]. In stark contrast, low-impact ampakines such as CX516 and CX717 primarily increase response amplitude with minimal effects on desensitization and do not couple to the same secondary messenger systems, including Gq-protein-mediated calcium release from intracellular stores [3]. These mechanistic divergences mean that CX614's unique quantitative profile cannot be extrapolated from or substituted by seemingly related compounds, as detailed in the evidence below.

CX614 (Target)
Potential Substitute
Mechanism class
High-impact ampakine; blocks desensitization, slows deactivation, couples to Gq-protein
Low-impact ampakines (CX516, CX717): increase amplitude only, minimal desensitization effect, no Gq coupling
AMPAR deactivation
Slows deactivation markedly; does not alter agonist EC50
Cyclothiazide: blocks desensitization but increases EC50; S750Q mutation abolishes effect
Secondary signaling
Activates Gq-protein/ER calcium release
Low-impact ampakines: no activation even at high concentrations

CX614: Quantitative Differentiation Evidence


Superior AMPA Receptor Modulation Potency

In a whole-cell patch-clamp electrophysiology assay on cultured rat embryonic hippocampal neurons, CX614 doubled the AMPA-induced current flow at a concentration of 2.3 μM, demonstrating potent positive modulation of AMPA receptor activity [1]. Earlier research has indicated that the ampakine CX516 enhances AMPA receptors with a potency level between CX614 and aniracetam; despite its lower potency compared to CX614, CX516 surpasses aniracetam in terms of efficacy [2]. This quantitative potency distinction establishes CX614 as a high-impact ampakine with superior receptor modulation at lower concentrations relative to certain analogs.

AMPA Potency
Head-to-head
CX614 doubles AMPA-induced current at 2.3 μM; CX516 potency lower, between CX614 and aniracetam.
Supports high-impact AMPA receptor modulation context.
Whole-cell patch-clamp, cultured hippocampal neurons.
AMPA receptor electrophysiology positive allosteric modulator patch-clamp CX614

Selective Deactivation Kinetics vs Cyclothiazide

In ultrafast perfusion patch-clamp recordings on wild-type GluR1 receptors, CX614 slowed deactivation of responses to glutamate by a factor of 8.4, but crucially, it did not affect the EC50 for glutamate [1][2]. In direct contrast, the comparator cyclothiazide (CTZ) not only blocked desensitization but also increased the agonist EC50, an effect that was abolished by the S750Q mutation. Notably, the S750Q mutation did not disrupt CX614's activity, indicating that CX614 targets receptor kinetics via a distinct mechanism and binding interaction profile that is separable from CTZ's actions [2].

Deactivation vs CTZ
Head-to-head
CX614 slows deactivation 8.4-fold, no EC50 shift; S750Q mutation does not disrupt CX614. Cyclothiazide increases EC50, abolished by S750Q.
Probes deactivation independently of agonist binding.
Ultrafast perfusion, GluR1 receptors.
AMPA receptor deactivation kinetics desensitization EC50 CX614 cyclothiazide GluR1

Gq-Protein-Coupled Calcium Signaling

In cortical neuron cultures, CX614, like cyclothiazide (CTZ), was shown to activate a secondary signaling cascade involving Gq-protein, phospholipase Cβ, and inositol trisphosphate (InsP3), leading to calcium release from endoplasmic reticulum (ER) stores. This pathway was not observed even at high concentrations of the low-impact ampakines CX516 (Ampalex) and CX717, which failed to couple to this secondary messenger system [1]. Furthermore, CX614 produced neuronal hyper-excitability at therapeutic doses, while the newer low-impact ampakine CX1739 was safe at exceedingly high doses, highlighting a functional and safety differentiation tied to the compound's impact class [1].

Gq-Ca²⁺ Signaling
Head-to-head
CX614 activates Gq/PLC/InsP3 pathway and ER Ca²⁺ release; CX516 and CX717 do not.
High-impact ampakine pathway-response context; low-impact not applicable.
Cultured cortical neurons, calcium imaging.
AMPA receptor calcium signaling Gq-protein endoplasmic reticulum CX614 CX516 CX717 high-impact ampakine

Unique Anticancer Activity vs Low-Impact Ampakines

In a comparative in vitro study, CX614 was found to inhibit the growth of multiple cancer cell lines, an oncolytic property that was not observed with the Class II ampakines CX717 and CX1739 [1]. While the study lacks precise IC50 values in the abstract, it explicitly states that 'these effects of CX614 were not seen with the Class II ampakines, CX717 and CX1739,' establishing a qualitative differential activity profile. This suggests that CX614 possesses distinct biological activities beyond AMPA receptor modulation that are not shared by other ampakines.

Cell Growth Inhibition
Head-to-head
CX614 inhibits growth of multiple cancer cell lines; no oncolytic activity observed with CX717 or CX1739.
Supports cell-model endpoint review; context-dependent.
In vitro, IC50 not reported.
oncolytic cancer CX614 CX717 CX1739 cytotoxicity in vitro

TBS-LTP Impairment Reversal in Fragile X

In models of Fragile X syndrome, CX614 treatment leads to increased BDNF levels, which in turn reverses impairments in theta-burst stimulation-induced long-term potentiation (TBS-LTP) in the hippocampus [1]. In contrast, a Phase II clinical trial of the comparator ampakine CX516 showed no significant impact on Fragile X patients, though there was a suggestion of benefit in those concurrently taking antipsychotics, likely due to the low dose used [1]. This preclinical efficacy for CX614, juxtaposed with the clinical failure of CX516, underscores the critical importance of compound selection for translational research in neurodevelopmental disorders.

Fragile X LTP Rescue
Head-to-head
CX614 increases BDNF and reverses TBS-LTP impairment in preclinical FXS models. Phase II trial of CX516 showed no significant impact.
Preclinical model-response context; translational relevance requires review.
Hippocampal slices; human Phase II trial.
Fragile X syndrome BDNF TBS-LTP CX614 CX516 clinical trial

Dose-Dependent Spatial Learning Enhancement

In a study of spatial learning and memory in juvenile rats using the Barnes maze, a moderate dose of CX614 enabled immature animals (under 3 weeks of age) to move more directly to the goal location after one day of training. Importantly, higher doses created more search errors, especially in more mature animals, indicating a non-linear, dose-dependent effect on cognitive performance [1]. This highlights the need for precise dosing in behavioral pharmacology studies and demonstrates that CX614's cognitive effects are not monotonic; other ampakines may exhibit different dose-response profiles, but direct comparative data are not available.

Spatial Learning
Reported
Moderate CX614 dose improves Barnes maze performance; higher doses increase search errors, indicating non-linear dose-response.
Supports dose-response model interpretation for cognitive studies.
Juvenile rats, spatial memory task.
spatial learning Barnes maze juvenile rats CX614 cognition dose-response

CX614: Validated Application Scenarios


Deactivation Kinetics Independent of Agonist Affinity

Researchers studying the biophysical properties of AMPA receptors can use CX614 as a selective probe to slow deactivation (8.4-fold) without altering the agonist EC50, a unique feature not shared by cyclothiazide. This allows for the clean dissection of deactivation mechanisms from changes in agonist binding, particularly in experiments involving the S750Q mutation, which abolishes CTZ effects but leaves CX614 activity intact [1][2].

Gq-Protein-Coupled Calcium Signaling

CX614 is an essential tool for studies examining the coupling of AMPA receptors to Gq-protein and downstream endoplasmic reticulum calcium release. Unlike low-impact ampakines (CX516, CX717, CX1739), which fail to activate this pathway, CX614 reliably triggers InsP3-mediated calcium mobilization, making it a critical probe for investigating this secondary signaling mechanism in cortical neurons [3].

BDNF-Dependent Synaptic Plasticity in Neurodevelopmental Disorders

In Fragile X syndrome models, CX614 effectively increases BDNF levels and reverses TBS-LTP impairments, providing a validated preclinical tool for exploring BDNF-mediated synaptic rescue. The clinical failure of CX516 in FXS underscores the importance of using CX614 for mechanistic studies aimed at understanding and potentially overcoming the translational gaps in this disorder [4].

Dose-Response of AMPA Receptor Modulation on Spatial Cognition

Behavioral pharmacologists can utilize CX614 to establish non-linear dose-response relationships in spatial learning tasks such as the Barnes maze. The compound's demonstrated ability to improve performance at moderate doses while impairing it at higher doses offers a well-characterized model for studying the cognitive consequences of varying AMPA receptor potentiation levels [5].

Application
Selection Property
Validation Focus
AMPAR deactivation studies
Deactivation kinetics without EC50 shift
GluR1 receptor kinetics, S750Q mutation impact
Gq-protein calcium signaling studies
High-impact ampakine Gq coupling
ER Ca²⁺ mobilization in cortical neurons
Synaptic plasticity in FXS models
BDNF upregulation and TBS-LTP rescue
Preclinical hippocampal LTP endpoints
AMPA receptor modulation and spatial learning
Non-linear dose-response in behavioral tasks
Barnes maze performance, juvenile rat models

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